molecular formula C25H24ClNO B391938 N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B391938
M. Wt: 389.9g/mol
InChI Key: AAMXBAVOSQTODI-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is a complex organic compound characterized by its unique cyclopropane ring structure and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is facilitated by the presence of a green solvent, such as ethanol, which promotes the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of chlorine in the compound affects its biological activity by altering the electrophilicity of carbon in the C-Cl bond . This alteration can influence the compound’s ability to interact with enzymes and receptors, thereby modulating its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H24ClNO

Molecular Weight

389.9g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C25H24ClNO/c1-16-7-4-9-19(13-16)25(20-10-5-8-17(2)14-20)15-21(25)24(28)27-23-12-6-11-22(26)18(23)3/h4-14,21H,15H2,1-3H3,(H,27,28)

InChI Key

AAMXBAVOSQTODI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=CC(=C4)C

Origin of Product

United States

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